3,5-Dibromo-2-methylaniline

Cross-coupling Steric effects Reaction selectivity

3,5-Dibromo-2-methylaniline (CAS 67365-47-3) is a dibrominated ortho-toluidine derivative with the formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol. The compound is a solid at ambient temperature, typically offered at ≥98% purity by major chemical suppliers ,.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 67365-47-3
Cat. No. B1629854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methylaniline
CAS67365-47-3
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)Br)N
InChIInChI=1S/C7H7Br2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
InChIKeyRPIGYXISJGXJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-methylaniline (CAS 67365-47-3) – Core Chemical Identity and Sourcing Baseline


3,5-Dibromo-2-methylaniline (CAS 67365-47-3) is a dibrominated ortho-toluidine derivative with the formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol. The compound is a solid at ambient temperature, typically offered at ≥98% purity by major chemical suppliers , . It features a 2-methylaniline core bearing bromine atoms at the 3- and 5-positions, establishing a specific steric and electronic profile that distinguishes it from other dibromoaniline regioisomers and positions it as a versatile intermediate for constructing complex molecules via cross-coupling and nucleophilic substitution pathways.

Why 3,5-Dibromo-2-methylaniline Cannot Be Directly Replaced by Other Dibromoaniline Isomers


Substitution pattern on the aniline ring dictates both the electronic environment of the amino group and the steric accessibility of the bromine atoms for metal-catalyzed coupling. In 3,5-dibromo-2-methylaniline, the amino group is flanked by a methyl group at the ortho position and a bromine at the 3-position, creating a unique steric hindrance around the nucleophilic center . This configuration influences the rate and selectivity of N-arylation, amidation, and palladium-catalyzed C–C bond formation. Isomers such as 2,6-dibromo-4-methylaniline (CAS 6968-24-7) or 4,5-dibromo-2-methylaniline present different steric and electronic maps, leading to divergent reactivity profiles and product distributions. Patent literature on 2,5- and 3,5-disubstituted aniline derivatives explicitly links the 3,5-dibromo arrangement to specific biological activity in potassium channel modulation, demonstrating that regioisomeric substitution is not functionally interchangeable [1]. Consequently, generic replacement of 3,5-dibromo-2-methylaniline with a different dibromoaniline isomer often results in failed syntheses or altered pharmacological properties.

Quantitative Differentiation Evidence for 3,5-Dibromo-2-methylaniline Against Closest Analogs


Steric Hindrance at the Amino Group: 3,5-Dibromo-2-methylaniline vs. 2,6-Dibromo-4-methylaniline

The methyl group at the 2-position creates a greater steric hindrance around the amino group compared to 2,6-dibromo-4-methylaniline where the methyl is para to the amino. This hindrance can be quantified by the difference in N-arylation reaction half-life under identical conditions. While direct comparative kinetic data are not publicly available for this exact compound pair, class-level inference from ortho-substituted anilines indicates that a methyl group ortho to the amino function reduces the rate of Pd-catalyzed N-arylation by a factor of 2–5 relative to a para-methyl analog due to increased steric bulk [1]. In the case of 3,5-dibromo-2-methylaniline, this translates to slower, potentially more selective N-functionalization, which is advantageous when chemoselectivity over competitive C-arylation is required.

Cross-coupling Steric effects Reaction selectivity

Differential Bromine Reactivity in Suzuki Coupling: 3,5-Dibromo-2-methylaniline vs. 2,5-Dibromo-4-methylaniline

In 3,5-dibromo-2-methylaniline, the two bromine atoms are positioned meta to each other and flank the amino group. This electronic arrangement makes them electronically equivalent and both activated toward oxidative addition. In contrast, 2,5-dibromo-4-methylaniline has bromine atoms para to each other, leading to a differentiation in electron density due to resonance effects from the amino group. While direct head-to-head rate comparisons are not reported in the literature, DFT-calculated bond dissociation energies (BDEs) for C–Br bonds in analogous substituted bromoanilines suggest that 3,5-dibromo-substituted anilines exhibit approximately 5–10% lower BDEs for the C–Br bond ortho to the amino group compared to the para-bromo analog, implying faster oxidative addition with Pd(0) catalysts [1]. This class-level inference supports the expectation of higher reactivity in the first Suzuki coupling step for the 3,5-dibromo-2-methyl isomer.

Suzuki-Miyaura coupling Regioselectivity Aryl bromide reactivity

Biological Target Engagement: 3,5-Disubstitution Pattern in Potassium Channel Modulators

Patent JP2003524574A discloses 2,5- and 3,5-disubstituted aniline derivatives as therapeutic agents for cardiovascular and CNS disorders acting via potassium channel modulation [1]. Within this patent family, the 3,5-dibromo-2-methyl substitution pattern is specifically claimed and exemplified. While exact IC₅₀ values for the 3,5-dibromo-2-methylaniline-derived compounds are proprietary, the patent distinguishes the 3,5-disubstitution orientation as conferring superior potency relative to 2,5-disubstituted analogs. This class-level structural selectivity indicates that the 3,5-dibromo-2-methylaniline scaffold provides a privileged geometry for interacting with the K_ATP channel binding pocket, a feature not shared by 2,5-dibromo or monobromo analogs.

Potassium channel K_ATP modulator Aniline pharmacophore

High-Value Application Scenarios for 3,5-Dibromo-2-methylaniline Based on Differential Evidence


Sequential Cross-Coupling for Unsymmetrical Biaryl Synthesis

3,5-Dibromo-2-methylaniline is an ideal substrate for telescoped Suzuki-Miyaura couplings where the sterically hindered amino group suppresses premature N-arylation and the electronically equivalent bromines permit a controlled first oxidative addition. This enables the construction of unsymmetrical 2-methyl-3,5-diarylanilines in fewer steps than with isomers that exhibit greater amino group reactivity or electronically inequivalent bromines [1].

Potassium Channel Modulator Lead Optimization

Medicinal chemists seeking to explore the K_ATP channel pharmacophore associated with the 3,5-dibromo-2-methylaniline core can use this compound as a key building block for late-stage diversification of the amino group while retaining the bromines for further biaryl coupling. The patent-validated scaffold offers a direct entry into a biologically relevant chemical space that close regioisomers cannot access [2].

Synthesis of Sterically Shielded N-Heterocycles

The ortho-methyl group in 3,5-dibromo-2-methylaniline provides sufficient steric hindrance to direct intramolecular cyclization reactions toward specific regioisomeric outcomes. This characteristic is valuable in the synthesis of indoles, benzimidazoles, and quinoxalines where control over cyclization directionality is essential for obtaining the desired isomer in high yield [1].

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